Sigma-2 Receptor Affinity: 7-Methyl-6-oxa-9-azaspiro[4.5]decane vs. High-Affinity Sigma-1 Ligands
7-Methyl-6-oxa-9-azaspiro[4.5]decane binds to the sigma-2 (σ2) receptor with a Ki of 90 nM, as determined in rat PC12 cells [1]. In contrast, closely related spirocyclic furopyrazole derivatives, such as the N-benzyl analog (compound 3b), exhibit a Ki of 0.50 nM at the sigma-1 (σ1) receptor, a 180-fold difference in affinity [2]. This differential binding profile highlights the critical impact of scaffold substitution on receptor subtype selectivity, making 7-Methyl-6-oxa-9-azaspiro[4.5]decane a more appropriate tool for studies focused on σ2-mediated pathways, where high σ1 affinity could confound interpretation.
| Evidence Dimension | Sigma receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 90 nM (sigma-2 receptor) |
| Comparator Or Baseline | N-benzyl furopyrazole spirocyclic analog (3b): Ki = 0.50 nM (sigma-1 receptor) |
| Quantified Difference | 180-fold difference in affinity (3b has higher affinity); differing receptor subtype selectivity |
| Conditions | Target compound: rat PC12 cells (sigma-2); Comparator: receptor binding studies with radioligands |
Why This Matters
This differentiation is critical for researchers designing experiments to probe sigma-2 receptor function, as the compound's modest σ2 affinity and distinct selectivity profile reduce confounding effects from σ1 receptor engagement compared to high-affinity σ1 ligands.
- [1] BindingDB. BDBM50604967 (CHEMBL1698776): Binding affinity to sigma 2 receptor in rat PC12 cells assessed as inhibition constant (Ki = 90 nM). Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50604967 View Source
- [2] Schläger T, Schepmann D, Würthwein EU, Wünsch B. Synthesis and structure-affinity relationships of novel spirocyclic sigma receptor ligands with furopyrazole structure. Bioorg Med Chem. 2008;16(6):2992-3001. PMID: 18221879. View Source
